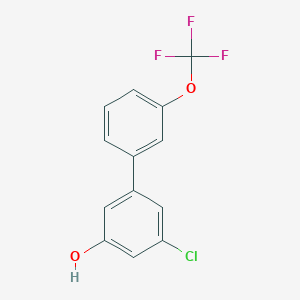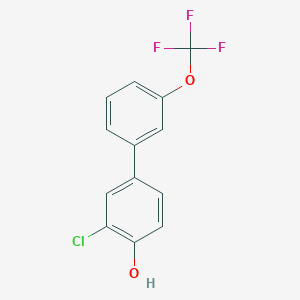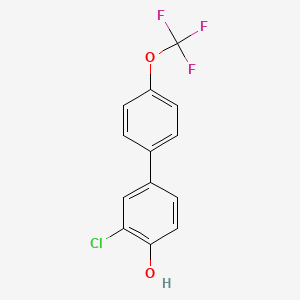
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) is a synthetic organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the production of a variety of pharmaceuticals, agrochemicals, and other products. It is also used as a reagent in the synthesis of other compounds. This compound has a wide range of applications due to its versatile reactivity and low toxicity.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other products. It has also been used as a catalyst in the synthesis of polymers and as an initiator in the synthesis of polyurethanes. It has been used in the synthesis of fluorescent dyes and as an antioxidant in the synthesis of polymers. In addition, it has been used in the synthesis of organic semiconductors and as a precursor in the synthesis of metal complexes.
Mecanismo De Acción
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) is a versatile reagent that can react with a variety of substrates in a variety of ways. It can act as an electrophile, nucleophile, or catalyst depending on the reaction conditions. It can react with other compounds to form covalent bonds, or it can act as a catalyst to facilitate the formation of covalent bonds. In addition, it can act as an oxidizing agent to oxidize organic compounds.
Biochemical and Physiological Effects
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has been found to have low toxicity in animal studies. It has been found to be non-mutagenic and non-carcinogenic. However, it has been found to cause skin and eye irritation in humans. It has also been found to be an irritant to the respiratory system. In addition, it has been found to cause neurological effects in humans and animals, such as headaches, dizziness, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and readily available. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. On the other hand, it is a volatile compound, making it difficult to store and handle. In addition, it is a strong oxidizing agent and can react with a variety of substrates, making it difficult to control the reaction.
Direcciones Futuras
The future directions for 3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) are numerous. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and other products. It could also be used in the synthesis of polymers, fluorescent dyes, and organic semiconductors. In addition, it could be used as an initiator in the synthesis of polyurethanes and as a catalyst in the synthesis of metal complexes. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Métodos De Síntesis
3-Chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) can be synthesized in a two-step process. The first step involves reacting 3-chlorophenol with 3-trifluoromethoxybenzaldehyde in the presence of an acid catalyst. This reaction produces a mixture of 3-chloro-5-(3-trifluoromethoxyphenyl)phenol (95%) and 5-(3-trifluoromethoxyphenyl)phenol (5%). The second step involves separating out the desired compound from the mixture using column chromatography.
Propiedades
IUPAC Name |
3-chloro-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-10-4-9(5-11(18)7-10)8-2-1-3-12(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRHHALVOVRKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686151 |
Source


|
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
CAS RN |
1261460-11-0 |
Source


|
| Record name | 5-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)


